REACTION_SMILES
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[CH2:43]([Cl:44])[Cl:45].[Cl:19][c:20]1[cH:21][cH:22][cH:23][c:24]([C:25]([O:26][OH:27])=[O:28])[cH:29]1.[F:1][C:2]([C:3]([C:4]([C:5]([F:6])([F:7])[F:8])([F:9])[F:10])([F:11])[F:12])([S:13][CH2:14][CH2:15][CH2:16][OH:17])[F:18].[Na+:40].[Na+:41].[OH2:30].[OH2:31].[OH2:32].[OH2:33].[OH2:34].[OH2:42].[S:35]([O-:36])([O-:37])(=[O:38])=[S:39]>>[F:1][C:2]([C:3]([C:4]([C:5]([F:6])([F:7])[F:8])([F:9])[F:10])([F:11])[F:12])([S:13]([CH2:14][CH2:15][CH2:16][OH:17])(=[O:30])=[O:31])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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OCCCSC(F)(F)C(F)(F)C(F)(F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCSC(F)(F)C(F)(F)C(F)(F)C(F)(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O
|
Name
|
O=S([O-])([O-])=S
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])([O-])=S
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Name
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Type
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product
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Smiles
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O=S(=O)(CCCO)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |